Synthetic Yield Advantage: Electrochemical Amination vs. Traditional Thermal Methods
The electrochemical primary amination of imidazopyridines offers a superior route to 2-phenylimidazo[1,2-a]pyridin-3-amine (2a) compared to traditional thermal methods. Under optimized conditions (electrolysis for 4 h using azidotrimethylsilane (TMSN3) as the amino source), the target compound was obtained in an 89% isolated yield [1]. In a direct comparison, when aqueous ammonia (NH3·H2O) was substituted for TMSN3 under otherwise identical conditions, no desired product was formed, yielding 0% [1]. This demonstrates the critical advantage of the electrochemical/TMSN3 approach for procuring this specific compound.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 0% yield when using NH3·H2O instead of TMSN3 |
| Quantified Difference | 89% absolute yield increase; from no reaction to high-yielding |
| Conditions | Electrochemical cell; electrolysis for 4 h; TMSN3 vs. NH3·H2O as amino source |
Why This Matters
For procurement and process chemistry, this 89% yield advantage defines the difference between a viable and non-viable synthesis, directly impacting cost, waste, and feasibility for scale-up.
- [1] Liu, S., Chen, J., Zhang, L., Chen, F., & He, W. (2022). Electrochemical primary amination of imidazopyridines with azidotrimethylsilane under mild conditions. RSC Advances, 12(52), 33605-33609. View Source
